molecular formula SOCl2<br>Cl2OS B051792 Thionyl chloride CAS No. 7719-09-7

Thionyl chloride

Cat. No. B051792
CAS RN: 7719-09-7
M. Wt: 118.97 g/mol
InChI Key: FYSNRJHAOHDILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05646000

Procedure details

Methanol (400 mL) was cooled to 0° C. and thionyl chloride (217 mL, 3.0 moles, 20 eq) was added dropwise under argon. After addition was completed, the solution was warmed to RT for 20 min. 2(S),3-Diaminopropanoic acid 2-1 (20 g, 0.143 mole) (Schweizerhall Chemicals) was crushed to a fine powder and added to the solution. The reaction was heated to reflux for 48 h, at which time TLC showed a small amount of starting material remaining. An additional portion of methanol (100 mL) and thionyl chloride (72 mL) was prepared as before and added to the reaction at RT; the reaction was then stirred overnight at RT. The reaction was worked up by removal of solvent at 40° C. in vacuo to give 2-2 as foam. Rf 0.72 (9:1:1 EtOH/H2O/NH4OH). 1H NMR (400 MHz, D2O) δ4.55 (dd, J=5.4 8.2 Hz, 1H), 3.92 (s, 3H), 3.64 (dd, J=8.2, 13.8 Hz, 1H), 3.55 (dd, J=5.4, 13.8 Hz, 1H).
Quantity
217 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[S:1]([Cl:4])([Cl:3])=[O:2].[NH2:5][C@@H:6]([CH2:10][NH2:11])[C:7]([OH:9])=[O:8].[CH3:12]O>>[S:1]([Cl:4])([Cl:3])=[O:2].[ClH:3].[NH2:5][C@@H:6]([CH2:10][NH2:11])[C:7]([O:9][CH3:12])=[O:8] |f:4.5|

Inputs

Step One
Name
Quantity
217 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
N[C@H](C(=O)O)CN
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was then stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h, at which time TLC
Duration
48 h
ADDITION
Type
ADDITION
Details
added to the reaction at RT
CUSTOM
Type
CUSTOM
Details
The reaction was worked up by removal of solvent at 40° C. in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S(=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: VOLUME 72 mL
Name
Type
product
Smiles
Cl.N[C@H](C(=O)OC)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.